Hydroxy(dimethyl)silane
Description
Contextualization within Organosilicon Chemistry
Organosilicon compounds are foundational to a wide array of applications, from advanced polymers and materials to pharmaceuticals. numberanalytics.combohrium.com The history of organosilicon chemistry began in 1863 with the synthesis of tetraethylsilane. wikipedia.orgnumberanalytics.com Since then, the field has expanded to include a vast range of molecules with diverse structures and functionalities. bohrium.comresearchgate.net The carbon-silicon (C-Si) bond is typically longer and weaker than a carbon-carbon (C-C) bond. wikipedia.org Conversely, the silicon-oxygen (Si-O) bond is remarkably strong, a key factor influencing the chemistry of organosilanols. wikipedia.org
Definition and Nomenclature of Organosilanols
Organosilanols are organosilicon compounds that feature a hydroxyl group attached to a silicon atom. ontosight.aiwikipedia.org They are considered the silicon analogues of alcohols. wikipedia.org
General Silanol (B1196071) Functional Group (Si–O–H)
The defining feature of a silanol is the Si–O–H functional group. wikipedia.org This group imparts properties that are distinct from carbon-based alcohols. Silanols are generally more acidic than their corresponding alcohols. wikipedia.org For instance, the pKa of triethylsilanol (B1199358) is estimated to be 13.6, whereas that of tert-butyl alcohol is around 19. wikipedia.org The Si-O bond length is typically around 1.65 Å. wikipedia.org In the solid state, silanols often participate in hydrogen bonding. wikipedia.org The surface of silica (B1680970) and related silicates is covered with silanol groups, which are responsible for the absorbent properties of materials like silica gel. wikipedia.orgontosight.ai
Classification of Organosilanols (e.g., Monosilanols, Silanediols, Silanetriols)
Organosilanols can be categorized based on the number of hydroxyl groups attached to the silicon atom. wikipedia.org
Monosilanols : These compounds have one hydroxyl group and three organic substituents bonded to a single silicon atom (R₃SiOH). wikipedia.org Examples include trimethylsilanol (B90980) and triphenylsilanol. wikipedia.org
Silanediols : These contain two hydroxyl groups and two organic residues attached to the silicon atom (R₂Si(OH)₂). wikipedia.org Dimethylsilanediol (B41321) and diphenylsilanediol (B146891) are examples of this class. wikipedia.org
Silanetriols : Characterized by three hydroxyl groups and one organic group bonded to the silicon atom (RSi(OH)₃), examples include methylsilanetriol (B1219558) and phenylsilanetriol. wikipedia.org
Significance of Hydroxy(dimethyl)silane in Chemical Research
This compound, a monosilanol, holds a significant position in chemical research due to its utility as a synthetic intermediate and its role in the development of new materials. Its reactivity, stemming from the polar Si-OH bond, allows it to be a precursor in the synthesis of a variety of other organosilicon compounds.
Research has demonstrated the versatility of organosilanols, including those with dimethylsilyl functionalities, as coupling partners in various transition-metal-catalyzed reactions. acs.orgsigmaaldrich.com These reactions are valuable for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis. The use of organosilanols in these reactions offers advantages such as low toxicity and ease of preparation from readily available starting materials. sigmaaldrich.com
Furthermore, the study of simple organosilanols like this compound provides fundamental insights into the properties and reactivity of the Si-OH group, which is crucial for understanding more complex systems, including the surface chemistry of silica-based materials and the mechanisms of silicone polymer formation. ontosight.aialfa-chemistry.com
Interactive Data Table: Properties of Selected Organosilanols
| Compound Name | Classification | Molecular Formula | Key Characteristics |
| This compound | Monosilanol | C₂H₈OSi | A fundamental building block in organosilicon synthesis. |
| Trimethylsilanol | Monosilanol | C₃H₁₀OSi | A common reagent and a product of the hydrolysis of trimethylsilyl (B98337) compounds. wikipedia.org |
| Triethylsilanol | Monosilanol | C₆H₁₆OSi | One of the first silanols to be isolated. wikipedia.org |
| Triphenylsilanol | Monosilanol | C₁₈H₁₆OSi | A crystalline solid often used in structural studies due to its stability. wikipedia.org |
| Dimethylsilanediol | Silanediol | C₂H₈O₂Si | A precursor to silicone polymers (polydimethylsiloxane). wikipedia.org |
| Diphenylsilanediol | Silanediol | C₁₂H₁₄O₂Si | A crystalline solid used in the synthesis of silicon-containing polymers and materials. wikipedia.org |
| Methylsilanetriol | Silanetriol | CH₆O₃Si | A water-soluble silanetriol studied for its potential biological activity. wikipedia.org |
| Phenylsilanetriol | Silanetriol | C₆H₈O₃Si | A key intermediate in the formation of silsesquioxane resins. wikipedia.org |
Structure
2D Structure
Properties
InChI |
InChI=1S/C4H12Si.C3H10OSi.C2H7OSi/c2*1-5(2,3)4;1-4(2)3/h1-4H3;4H,1-3H3;3H,1-2H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCBJTAMLRIPFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O.C[Si](C)(C)C.C[Si](C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H29O2Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Development of Silanol Chemistry
Early Syntheses and Conceptual Foundations of Silanols (e.g., Albert Ladenburg's Contributions)
The conceptualization and synthesis of organosilicon compounds began in the mid-19th century. In 1863, French chemists Charles Friedel and James Mason Crafts achieved the first synthesis of an organosilicon compound, tetraethylsilane, marking the birth of this new field of chemistry. sbfchem.com However, it was the German chemist Albert Ladenburg who made the critical next step into silanol (B1196071) chemistry.
In 1871, Ladenburg reported the synthesis and isolation of the first-ever silanol, triethylsilanol (B1199358) (Et₃SiOH). wikipedia.org He prepared this novel compound, which he termed "silicol," through the hydrolysis of triethoxysilane (Et₃SiOEt). wikipedia.org This reaction demonstrated that, similar to their carbon-based counterparts (alcohols), organosilicon compounds could possess a hydroxyl group attached to the central silicon atom. Ladenburg's work was a significant contribution, as he pioneered investigations into organic compounds of both silicon and tin. encyclopedia.comscienceopen.comresearcher.lifefupress.net
Ladenburg's synthesis was a foundational moment, establishing the existence of the Si-OH functional group and opening the door for further exploration. The general method for synthesizing silanols via the hydrolysis of precursors like halosilanes or alkoxysilanes remains a fundamental process in silicon chemistry today. wikipedia.org For instance, the reaction of a chlorosilane with water yields a silanol and hydrochloric acid. wikipedia.org
Key Figures in Early Silanol Chemistry
| Scientist | Key Contribution | Year |
|---|---|---|
| Charles Friedel & James Crafts | Synthesized the first organosilicon compound (tetraethylsilane). | 1863 |
Pioneering Work in Organosilicon Chemistry (e.g., Frederic S. Kipping)
While Ladenburg laid the initial foundation, it was the English chemist Frederic Stanley Kipping who systematically explored and expanded the field of organosilicon chemistry over several decades. ebsco.com Beginning in the early 20th century, Kipping undertook extensive research that would form the basis for the modern understanding of these compounds. wikipedia.orgbritannica.com
Kipping's contributions were numerous and profound:
Synthesis: He realized that the recently discovered Grignard reagents were exceptionally well-suited for creating the crucial silicon-carbon bonds needed for organosilicon synthesis. ebsco.com This method proved to be a significant advancement.
Nomenclature: Kipping is credited with coining the term "silicone." wikipedia.orgisgs.orgencyclopedia.com He used this name because he initially believed the hydrolysis products of disubstituted silicon chlorides (R₂SiCl₂) were analogues of ketones (R₂CO), with the empirical formula R₂SiO. paint.org
Extensive Research: Over a period of more than 40 years, Kipping published over 50 papers detailing his investigations into the properties and reactions of a vast array of organosilicon compounds. britannica.comencyclopedia.com
Despite his monumental efforts, Kipping did not foresee the immense commercial potential of the polymeric materials derived from his work. ebsco.com He regarded the sticky, often intractable polymeric resins he produced as a side issue and did not pursue their commercial applications. ebsco.com
Evolution of Industrial and Academic Interest in Silanol-Containing Compounds
The transition of organosilicon chemistry from an academic curiosity to an industrial powerhouse began in earnest around the 1940s. sbfchem.compaint.org Researchers at companies like Corning Glass Works and General Electric started to recognize the unique and valuable properties of silicones, the polymers formed from the condensation of silanols. sbfchem.com A key breakthrough was the development of the "direct synthesis" method by Eugene G. Rochow, which allowed for the large-scale, cost-effective production of silicone precursors without the need for expensive Grignard reagents. ebsco.com
This industrial development sparked a surge of interest and applications. The unique properties of silicones, stemming from the stable and flexible siloxane (Si-O-Si) backbone formed by the condensation of silanols, made them suitable for a vast range of uses. ebsco.comfiveable.me These applications include lubricants, synthetic rubbers, waterproofing agents, sealants, adhesives, and medical implants. ebsco.comencyclopedia.comfiveable.me
Academically, interest in silanols has continued to grow. They are recognized not just as precursors to silicones but as important chemical entities in their own right. wikipedia.org
Intermediates in Synthesis: Silanols are crucial intermediates in many chemical processes, including the sol-gel process, where alkoxysilanes are converted into silica (B1680970). wikipedia.org They are also used in organic synthesis, for example, as directing groups in certain catalytic reactions. alfa-chemistry.com
Surface Chemistry: Silanol groups are pervasive on the surface of silica and silicates, where their presence is responsible for the absorbent properties of materials like silica gel, a key component in chromatography. wikipedia.org
Materials Science: Ongoing research explores the unique characteristics of silanols to design advanced materials with tailored properties for industries such as electronics, construction, and biomedicine. fiveable.me The ability of silanols to form strong bonds with various substrates is a key factor in enhancing adhesion and compatibility in coatings and composites. fiveable.me
The evolution from Ladenburg's "silicol" to the vast array of modern silicone products demonstrates a remarkable journey of scientific discovery and technological innovation, with the humble silanol group at its very core.
Reactivity and Reaction Mechanisms of Hydroxy Dimethyl Silane
Condensation and Polymerization Reactions
Hydroxy(dimethyl)silane is a monofunctional silanol (B1196071), meaning it possesses a single hydroxyl group attached to its silicon atom. This structure allows it to undergo self-condensation reactions, a fundamental process in organosilicon chemistry. These reactions involve the combination of two silanol molecules to form a larger molecule, which is the basis for the synthesis of various silicone compounds, including polymers. The condensation process is a cornerstone of silicone chemistry, enabling the creation of materials with diverse properties and applications.
The defining feature of the condensation of this compound is the formation of a siloxane bond (Si–O–Si). This reaction involves two this compound molecules, where the hydroxyl group of one molecule reacts with the hydroxyl group of another. The process results in the elimination of a water molecule and the creation of a disiloxane (B77578), specifically 1,1,3,3-tetramethyldisiloxane (B107390). wikipedia.org This dimerization is the first step in potential polymerization processes.
The reaction can be represented as: 2 (CH₃)₂SiH(OH) → (CH₃)₂HSi–O–SiH(CH₃)₂ + H₂O
The resulting siloxane bond has distinct structural characteristics. The Si–O bond length is approximately 1.64 Å, which is shorter than what would be expected from the sum of the covalent radii, suggesting a partial double bond character. nih.gov The Si-O-Si bond angle is notably flexible and wide, typically around 142.5°, which is much more open than the C-O-C angle in ethers. wikipedia.org This flexibility contributes to the unique properties of polysiloxanes, such as their low glass transition temperatures. wikipedia.org
The condensation of silanols like this compound does not typically proceed spontaneously at a significant rate. The reaction is generally facilitated by either an acid or a base catalyst, each of which provides a different mechanistic pathway for the formation of the siloxane bond. unm.edu Both mechanisms are generally understood as forms of bimolecular nucleophilic substitution reactions occurring at the silicon center. unm.edu
Under acidic conditions, the condensation mechanism is initiated by the protonation of the silanol's hydroxyl group. unm.edunih.gov This initial, rapid step forms a protonated silanol, (CH₃)₂SiH(OH₂⁺). The protonation makes the hydroxyl group a better leaving group (water) and renders the attached silicon atom more electrophilic. unm.edunih.gov
In a basic medium, the mechanism begins with the deprotonation of a this compound molecule by a base (e.g., hydroxide ion), forming a highly reactive silanolate anion, (CH₃)₂SiH(O⁻). unm.edunih.gov This silanolate is a much stronger nucleophile than the neutral silanol.
The powerful silanolate nucleophile then attacks the silicon atom of a neutral this compound molecule. nih.gov This nucleophilic attack also proceeds via an SN2-Si mechanism, involving a pentacoordinate (five-coordinate) silicon intermediate or transition state. unm.edunih.gov The hydroxyl group of the neutral silanol is displaced as a hydroxide ion, which can then act as a catalyst for the deprotonation of another silanol molecule. This pathway often leads to more branched and condensed structures in polyfunctional silanols, as the deprotonated silanol preferentially attacks more acidic silanol groups. nih.gov
While the SN2-Si mechanism, which proceeds through a five-coordinate transition state, is widely accepted for both acid- and base-catalyzed condensation, some computational studies have introduced nuance to this picture. nih.gov These studies suggest that under certain conditions, particularly in neutral or acidic media, a dissociative SN1-Si mechanism may be more favorable. nih.gov
The key difference lies in the sequence of bond-breaking and bond-forming events.
| Feature | SN2-Si Mechanism (Associative) | SN1-Si Mechanism (Dissociative) |
| Mechanism Type | Concerted, single step | Stepwise, multi-step |
| Intermediate | Pentacoordinate (5-coordinate) Si transition state/intermediate unm.edunih.gov | Tricoordinate (3-coordinate) Si cation (silicenium ion) intermediate nih.gov |
| Rate Law | Second-order: Rate = k[Silanol][Nucleophile] | First-order: Rate = k[Silanol] |
| Stereochemistry | Inversion of configuration at the silicon center | Racemization at the silicon center |
| Favored by | Strong nucleophiles (e.g., silanolates in base catalysis) nih.gov | Conditions that stabilize the cationic intermediate (e.g., polar protic solvents) nih.gov |
The SN1-Si pathway would involve the slow departure of the leaving group (e.g., H₂O in acid catalysis) to form a highly unstable and transient tricoordinate silicon cation. This cation would then be rapidly attacked by an incoming nucleophile (another silanol molecule). Although energetically demanding, computational evidence suggests this pathway cannot be entirely discounted. nih.gov
The rate and extent of the condensation of this compound are governed by several kinetic and thermodynamic factors.
Kinetic Factors: The kinetics of silanol condensation are complex and influenced by multiple variables. The condensation reaction is often found to be second order with respect to the concentration of the silanol. nih.gov
| Factor | Effect on Condensation Rate |
| pH | The reaction is slowest near neutral pH and is catalyzed by both acids and bases. unm.edu |
| Catalyst | The type and concentration of the acid or base catalyst significantly affect the rate. semanticscholar.org |
| Temperature | Increasing the temperature generally increases the reaction rate. semanticscholar.orgresearchgate.net |
| Solvent | The polarity of the solvent can influence the stability of transition states and intermediates, thereby affecting the rate. semanticscholar.org |
| Concentration | Higher concentrations of silanol generally lead to a faster rate of condensation. nih.gov |
Thermodynamic Considerations: The primary thermodynamic driving force for the condensation reaction is the formation of the highly stable siloxane bond. The Si-O bond is significantly stronger than many other common chemical bonds, with a bond energy of approximately 452 kJ/mol. researchgate.net This is substantially higher than the Si-C bond energy (around 306-318 kJ/mol). researchgate.netpaint.org
The reaction is an equilibrium process, and the removal of the water byproduct can shift the equilibrium toward the formation of the polysiloxane product. However, the high ionic character (about 50%) and flexibility of the Si-O-Si linkage also make it susceptible to intra- and intermolecular rearrangement reactions. gelest.com These rearrangements can lead to the formation of thermodynamically favored, volatile cyclic siloxanes, which can be a competing pathway to linear polymer growth, especially at elevated temperatures. gelest.com
Catalytic Systems in Condensation Reactions
The self-condensation of this compound is often slow and requires catalysis to proceed at a practical rate. A variety of catalysts, including acids, bases, and metal-based compounds, are employed to accelerate the formation of the siloxane bond.
Mineral acids and other proton sources are effective catalysts for silanol condensation. unm.edu The mechanism of acid catalysis involves the rapid and reversible protonation of the oxygen atom of a silanol's hydroxyl group. tandfonline.comresearchgate.net This protonation converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺, i.e., water). A second, unprotonated silanol molecule can then act as a nucleophile, attacking the silicon atom and displacing the water molecule to form a protonated siloxane bond. The subsequent loss of a proton regenerates the acid catalyst and yields the neutral siloxane product.
Kinetic studies have demonstrated that acid-catalyzed condensation is a series of equilibrium reactions. nih.gov The position of this equilibrium is sensitive to factors such as the concentration of water and the donor-acceptor properties of the solvent. nih.gov The concentration of the acid catalyst itself is also a key variable; studies on related systems have shown that the rate of condensation and the final product yields decrease as the acidity of the solution is reduced. nih.gov Strong acids have been noted to sometimes favor the formation of smaller, cyclic siloxane units. google.com
Bases catalyze the condensation reaction through a different mechanism that enhances the nucleophilicity of the attacking species. unm.edu In specific base catalysis, a strong base like potassium hydroxide (KOH) deprotonates a silanol molecule to form a highly reactive silanolate anion (R₃Si-O⁻). nih.gov This anion is a much stronger nucleophile than the neutral silanol and readily attacks the silicon atom of another silanol molecule, displacing a hydroxide ion (-OH) to form the siloxane bond.
General base catalysts, such as secondary and tertiary amines, also accelerate the reaction. adhesivesmag.compaint.org The proposed mechanism for catalysis by amines can involve a nucleophilic attack of the amine on the silicon atom, followed by a rapid reaction with another silanol molecule. adhesivesmag.com Alternatively, the amine can act as a general base, assisting in the removal of a proton from the attacking silanol in the transition state.
A wide range of metal compounds can catalyze siloxane bond formation. Organotin compounds, such as dibutyltin dilaurate (DBTDL), are particularly effective catalysts for silanol condensation. nih.govadhesivesmag.com The mechanism is believed to involve the reaction of the tin catalyst with the silanol to form an organotin silanolate intermediate. adhesivesmag.com This intermediate is highly reactive towards another silanol, leading to the formation of a siloxane bond and the regeneration of the active tin catalyst. adhesivesmag.com The activity of these catalysts can approach that of strong mineral acids. nih.gov
While more commonly associated with hydrosilylation reactions, which form Si-C or Si-O bonds from Si-H precursors, certain transition metals like palladium and rhodium can also be involved in catalytic systems that produce siloxanes. researchgate.net For instance, the catalytic hydrosilylation of vinyl-functional siloxanes with hydride-functional siloxanes, often catalyzed by platinum-group metals, is a key industrial process for forming cross-linked siloxane networks. gelest.com These reactions, while not a direct condensation of two silanols, represent an important metal-catalyzed route to the formation of Si-O-Si linkages.
Table 2: Comparison of Catalytic Systems for Silanol Condensation
| Catalyst Type | Examples | General Mechanism | Key Characteristics |
|---|---|---|---|
| Acid Catalysts | HCl, Phosphoric Acid | Protonation of the silanol -OH group to create a better leaving group (H₂O). researchgate.net | Effective at low pH; reaction is an equilibrium process sensitive to water concentration. nih.gov |
| Base Catalysts | KOH, Amines (triethylamine) | Deprotonation of the silanol to form a more nucleophilic silanolate anion (Si-O⁻). unm.edu | Effective at high pH; increases the nucleophilicity of the attacking species. |
| Metal-Based Catalysts | Dibutyltin dilaurate (DBTDL), Palladium complexes, Rhodium complexes | Formation of highly reactive intermediates, such as metal silanolates. adhesivesmag.com | Often highly efficient; mechanism is specific to the metal and ligands. Organotin compounds are particularly effective for condensation. nih.gov |
Cross-Coupling Reactions (e.g., Hiyama Coupling)
This compound, as a member of the organosilanol class of compounds, participates in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. wikipedia.orgassignmentpoint.com These reactions are a powerful tool in organic chemistry for the formation of carbon-carbon bonds. wikipedia.org Organosilanes like this compound offer several advantages, including low toxicity, high stability, and ease of handling compared to other organometallic reagents such as those based on tin or zinc. gelest.comorganic-chemistry.orgnih.gov
In the context of cross-coupling reactions, organosilanols, including this compound, function as the nucleophilic partner. gelest.com Traditionally, the Hiyama coupling utilized organosilanes that required activation to enhance the nucleophilicity of the carbon-silicon bond. chem-station.com The development and use of organosilanols represent a significant advancement in this area. organic-chemistry.orgacs.org The hydroxyl group on the silicon atom plays a crucial role, allowing for activation under milder, fluoride-free conditions. nih.govnih.gov This approach circumvents the "fluoride problem," as fluoride ions can cleave common silyl (B83357) protecting groups often used in complex organic syntheses. wikipedia.orgsigmaaldrich.com The stability and ease of preparation of organosilanols make them attractive alternatives to other nucleophilic partners like organoboron (Suzuki) and organotin (Stille) compounds. gelest.comnih.gov
The Hiyama coupling is a palladium-catalyzed reaction that joins an organosilane with an organic halide or pseudohalide. assignmentpoint.comorganic-chemistry.org The general mechanism follows a standard catalytic cycle for cross-coupling reactions. nih.gov
The catalytic cycle consists of three main steps:
Oxidative Addition: The organic halide (R'-X) adds to the palladium(0) catalyst, forming a palladium(II) complex. nih.gov
Transmetalation: The activated organosilanol transfers its organic group (R) to the palladium(II) complex, displacing the halide. This is a critical step where the C-Si bond is broken. wikipedia.orgnih.gov
Reductive Elimination: The two organic groups (R and R') on the palladium center couple and are eliminated as the final product (R-R'), regenerating the palladium(0) catalyst, which can then re-enter the cycle. nih.gov
Various palladium sources can be used, including palladium acetate (Pd(OAc)₂), palladium chloride (PdCl₂), and pre-catalyst systems with specific ligands. nih.govmdpi.comacs.org The choice of catalyst and ligands can significantly influence the reaction's efficiency and scope.
For a successful transmetalation step, the carbon-silicon bond in this compound must be activated. organic-chemistry.org This is because organosilicon compounds are generally less reactive than other organometallics. wikipedia.orgassignmentpoint.com Two primary activation strategies exist:
Fluoride Activation: This is the classic method for Hiyama couplings. rsc.org A fluoride source, such as tetrabutylammonium fluoride (TBAF), reacts with the organosilane to form a hypervalent, pentacoordinate silicon species. wikipedia.orgorganic-chemistry.orgchem-station.com This pentacoordinate silicate is significantly more reactive and readily participates in transmetalation due to the increased polarization of the Si-C bond. nih.gov However, the high basicity and reactivity of fluoride ions can be detrimental to sensitive functional groups and protecting groups elsewhere in the molecule. wikipedia.org
Basic (Fluoride-Free) Activation via Silanolates: To overcome the limitations of fluoride activation, methods using Brønsted bases have been developed, which are particularly relevant for organosilanols like this compound. acs.orgnih.gov In this approach, a base deprotonates the silanol's hydroxyl group to form a silanolate salt (e.g., sodium or potassium silanolate). gelest.comgelest.com This silanolate is a more potent nucleophile and can directly react with the palladium center. sigmaaldrich.comorganic-chemistry.org This process, often referred to as the Hiyama-Denmark coupling, avoids the need for fluoride activators. organic-chemistry.orgrsc.org A variety of bases, including sodium hydroxide (NaOH), potassium trimethylsilanolate (KOSiMe₃), and cesium carbonate (Cs₂CO₃), have been successfully employed. nih.govnih.govorganic-chemistry.org This fluoride-free pathway proceeds through a key Si-O-Pd linkage, which facilitates the transmetalation step without requiring a pentacoordinate siliconate intermediate. nih.govacs.org
| Activation Strategy | Activator Examples | Mechanism | Advantages | Disadvantages |
|---|---|---|---|---|
| Fluoride Activation | TBAF, TASF, CsF, KF wikipedia.orgnih.gov | Formation of a reactive pentacoordinate siliconate intermediate. wikipedia.orgnih.gov | Highly effective for a broad range of organosilanes. rsc.org | Incompatible with silyl protecting groups; high basicity can affect sensitive functional groups. wikipedia.orgsigmaaldrich.com |
| Basic Activation (via Silanolates) | NaOH, KOSiMe₃, Cs₂CO₃, NaH nih.govnih.govorganic-chemistry.org | Deprotonation to form a nucleophilic silanolate which forms a Si-O-Pd linkage. nih.govacs.org | Fluoride-free, compatible with silyl ethers and other sensitive groups; milder conditions. nih.govsigmaaldrich.com | Reactivity can be substrate-dependent; arylsilanolates may require more forcing conditions. nih.govorganic-chemistry.org |
The Hiyama coupling using this compound and related organosilanols is versatile, enabling the formation of various carbon-carbon bonds. The reaction can be applied to couple aryl, vinyl, and alkyl groups. wikipedia.org Good yields are typically achieved with aryl halides, vinyl halides, and allylic halides as coupling partners, with organoiodides often providing the best results. wikipedia.org
The fluoride-free, base-mediated Hiyama-Denmark protocol has expanded the reaction's scope, particularly for substrates containing fluoride-sensitive groups. sigmaaldrich.com For instance, alkenyl(dimethyl)silanols can be coupled under basic activation while leaving a different silyl protecting group on the molecule intact. sigmaaldrich.com The choice of base, solvent, and palladium ligand system is crucial for optimizing the reaction for specific substrates. For example, coupling electron-rich aryl(dimethyl)silanols with aryl bromides can be effectively achieved using cesium carbonate as the activator and dppb as a ligand. sigmaaldrich.comorganic-chemistry.org
The chemoselectivity of the reaction is a significant advantage. The carbon-silicon bond is stable under many reaction conditions, allowing for the presence of a wide variety of functional groups on either coupling partner. gelest.com This tolerance makes the Hiyama coupling a valuable method in the synthesis of complex molecules and natural products. wikipedia.orgassignmentpoint.com
| Organosilanol Partner | Electrophilic Partner | Palladium Catalyst/Ligand | Activator | Product Type |
|---|---|---|---|---|
| Alkenyl(dimethyl)silanol | Aryl Halide | Pd₂(dba)₃ | TBAF or KOSiMe₃ | Styrene derivative sigmaaldrich.com |
| Aryl(dimethyl)silanol | Aryl Iodide | Pd₂(dba)₃•CHCl₃ / Ph₃As | Cs₂CO₃ | Biaryl sigmaaldrich.com |
| Aryl(dimethyl)silanol | Aryl Bromide | Pd₂(dba)₃•CHCl₃ / dppb | Cs₂CO₃ | Biaryl sigmaaldrich.com |
| Heteroaryl(dimethyl)silanol | Aryl Iodide | Pd₂(dba)₃•CHCl₃ | NaOt-Bu / CuI | Heterobiaryl sigmaaldrich.com |
Other Chemical Transformations
The silanol group (Si-OH) in this compound can undergo chemical transformations, including oxidation and reduction, although these are less common than its application in cross-coupling.
Oxidation: The oxidation of the Si-H bond in a hydrosilane is a primary route to synthesizing silanols. wikipedia.orgnih.gov Various oxidants can be employed for this transformation. wikipedia.org Once the silanol is formed, further oxidation is not typical under standard conditions. Instead, the Si-OH group is known to undergo condensation reactions to form disiloxanes (Si-O-Si linkages), especially in the presence of acids, bases, or upon heating. wikipedia.org This condensation represents a formal loss of water and is a key process in the formation of silicone polymers.
Reduction: The reduction of a silanol group (Si-OH) back to a hydrosilane (Si-H) is a known transformation. This can be achieved using reducing agents. For instance, the conversion of a surface silanol to a silyl triflate followed by reduction with diisobutylaluminum hydride can yield a silicon hydride. rsc.org While silanes themselves are used as reducing agents in organic chemistry for functional groups like aldehydes and ketones, the reduction of the silanol group itself is a more specialized reaction. digimat.in The Si-OH bond is generally stable, but its conversion to a better leaving group can facilitate its reduction.
Theoretical and Computational Investigations of Hydroxy Dimethyl Silane Systems
Mechanistic Elucidation via Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving silanols. researchgate.netmdpi.com These computational approaches allow for the detailed examination of reaction pathways that are often difficult to probe experimentally.
For instance, the polymerization of hydroxy(dimethyl)silane, a fundamental process in silicone chemistry, proceeds through acid-catalyzed condensation reactions. smolecule.com Quantum chemical studies have shown that under acidic conditions, the reaction likely follows an S(_N)1-Si pathway, involving the initial protonation of the silanol (B1196071) group. This protonation enhances the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack by another silanol molecule. smolecule.com In contrast, under alkaline conditions, an S(_N)2-Si mechanism is favored. researchgate.netsmolecule.com
Hydrolysis of silanes, another crucial reaction, has also been a subject of quantum chemical investigation. The process in aqueous media is understood to proceed via a pentacoordinate silicon intermediate. The reaction pathway involves the nucleophilic attack of water on the silicon center, leading to a trigonal bipyramidal transition state. smolecule.com
DFT calculations have also been applied to understand more complex reaction systems. For example, in the hydrosilylation of divinylbenzene with triethoxysilane, a reaction relevant to the synthesis of functionalized silanes, quantum chemical calculations have been used to determine the most energetically favorable reaction pathway, considering both Markovnikov and anti-Markovnikov additions. lp.edu.ua
Table 1: Calculated Activation and Reaction Energies for the Hydrosilylation of Divinylbenzene
| Reaction Pathway | Activation Energy (kJ/mol) | Reaction Energy (kJ/mol) |
| para-state (Markovnikov) | 163.42 | -131.77 |
| para-state (anti-Markovnikov) | 175.15 | -143.35 |
Reaction Pathway Analysis and Transition State Characterization
A key strength of computational chemistry lies in its ability to map out entire reaction pathways and characterize the fleeting transition states that govern reaction rates. youtube.com For reactions involving this compound, this involves identifying the lowest energy path from reactants to products and locating the high-energy transition state structures along this path. uni-giessen.de
In the hydrolysis of silanes, for example, the transition state is characterized by a hypervalent silicon atom with a trigonal bipyramidal geometry. smolecule.com Computational methods can precisely determine the bond lengths and angles of these transient species, providing a detailed picture of the bond-breaking and bond-forming processes.
The mechanism of H/D exchange in this compound catalyzed by iron-β-diketiminato complexes has been investigated, revealing a σ-bond metathesis pathway. The process involves the cleavage of the Si-H bond by the iron catalyst to form an iron-hydride intermediate, which then reacts with D(_2) to generate an iron-deuteride that transfers deuterium to the silane (B1218182). smolecule.com
Furthermore, in palladium-catalyzed cross-coupling reactions, such as the Hiyama reaction, where this compound can be a participant, the mechanism involves oxidative addition, transmetalation, and reductive elimination steps, each with its own characteristic transition state. smolecule.com
Prediction of Energetic and Stereochemical Outcomes
Computational chemistry provides powerful tools for predicting the energetic and stereochemical outcomes of reactions. By calculating the relative energies of reactants, products, and transition states, it is possible to determine the feasibility and selectivity of a given reaction.
For instance, computational analyses have been employed to understand the stereochemical outcome of reactions such as the imidazolidinone-catalyzed enantioselective (4 + 3)-cycloaddition. nih.gov In such cases, the calculations can reveal why a particular stereoisomer is formed preferentially by identifying the lower energy transition state leading to its formation. Conformational factors, such as the arrangement of bulky substituents to avoid steric clashes, can play a decisive role in determining the activation barriers for different reaction pathways. nih.gov
Isotope labeling experiments, in conjunction with computational studies, can also provide deep mechanistic insights. For example, the use of a silicon-stereogenic aminosilanol has demonstrated that water exchange reactions can occur without loss of stereochemical information at the silicon center. nih.gov
Molecular Modeling and Simulation of Silanol-Containing Structures
Molecular modeling and simulation techniques are employed to study the structure and dynamics of larger systems containing silanol groups, from small clusters to extended networks. mdpi.comresearchgate.net These methods can provide insights into intermolecular interactions, such as hydrogen bonding, which play a crucial role in the properties of silanol-containing materials. researchgate.netrsc.org
For example, modeling of silica (B1680970) surfaces often involves the study of different types of silanol groups, including isolated and hydrogen-bonded species. researchgate.net DFT calculations on model systems like orthosilicic acid and silsesquioxanes help in understanding the properties of these surface hydroxyls. bohrium.comnih.gov The strength of hydrogen bonds between silanol groups can be correlated with spectroscopic data, such as changes in the O-H stretching frequency in infrared spectra. researchgate.netnih.gov
Molecular dynamics simulations can be used to model the polymerization of silanes, providing a dynamic picture of the formation of siloxane networks. mdpi.com These simulations can track the evolution of the system over time, showing how monomers and oligomers react to form larger polymer chains. researchgate.net
Table 2: Calculated Properties of Silanol Interactions
| System | O-O distance (Å) | Scaled νOH (cm) |
| Two silanol groups in a silica ring | Varies | Varies based on H-bond donor/acceptor |
Influence of Substituents on Silanol Acidity and Reactivity
The acidity and reactivity of the silanol group in this compound can be significantly influenced by the nature of the substituents attached to the silicon atom. Computational studies have been pivotal in quantifying these effects.
Ab initio and DFT calculations have been used to investigate the gas-phase acidity of various silanols. iastate.eduresearchgate.net These studies have shown that the effect of alkyl substitution on silanol acidity is complex, with both inductive and polarizability effects playing a role. iastate.edu For instance, while methyl substitution in silanols was found to slightly decrease acid strength in some studies, others have suggested that larger alkyl groups can increase acidity due to dominant polarizability effects. iastate.edu
The introduction of highly electronegative substituents, such as fluorine atoms, can dramatically increase the Brønsted acidity of silanols. nih.gov For example, the pKa of a perfluorinated trialkoxysilanol was calculated to be significantly lower than that of orthosilicic acid and other common silanols. nih.gov
Table 3: Calculated pKa Values of Selected Silanols in MeCN
| Compound | pKa |
| Si(OH)(_4) | 29.8 |
| Me(_3)SiOH | 37.0 |
| {(F(_3)C)(_3)CO}(_3)SiOH | Significantly lower than 29.8 |
Computational studies also help in understanding how substituents affect the reactivity of silanes in various reactions. For example, the reactivity of silane derivatives in corrosion inhibition has been correlated with their molecular structure and the nature of their functional groups using DFT calculations. european-coatings.com
Advanced Analytical Characterization Techniques for Hydroxy Dimethyl Silane
Spectroscopic Methods
Spectroscopic techniques are indispensable for elucidating the molecular structure of Hydroxy(dimethyl)silane by probing the interactions of molecules with electromagnetic radiation. Nuclear Magnetic Resonance and Infrared spectroscopy, in particular, provide detailed information about the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing precise information about the hydrogen, carbon, and silicon atomic environments.
¹H NMR: The proton NMR spectrum is used to identify the types and number of hydrogen atoms. For this compound, the spectrum is expected to show two main signals: a singlet for the six equivalent protons of the two methyl (–CH₃) groups directly attached to the silicon atom, and a signal for the hydroxyl (–OH) proton. The chemical shift of the methyl protons typically appears in the upfield region (around 0.1-0.4 ppm) due to the electropositive nature of silicon. The hydroxyl proton signal is a singlet whose chemical shift is variable and depends on concentration, solvent, and temperature due to hydrogen bonding.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. A single signal is expected for the two equivalent methyl carbons of the dimethylsilyl group. Similar to ¹H NMR, this signal appears at a characteristic upfield chemical shift (around -2.0 to 2.0 ppm) rsc.org.
²⁹Si NMR: Silicon-29 NMR spectroscopy is a powerful tool for directly observing the silicon atom, which is the core of the molecule. This technique is highly sensitive to the electronic environment around the silicon nucleus. For a silanol (B1196071) like this compound, the ²⁹Si NMR spectrum would show a distinct resonance. The chemical shift provides insight into the substitution pattern on the silicon atom. For instance, the formation of a disiloxane (B77578) (Si–O–Si) bond through condensation would result in a significant downfield shift in the ²⁹Si spectrum, allowing for the monitoring of the compound's stability and reactivity researchgate.netunige.ch.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Si–CH₃ | 0.1 - 0.4 | A sharp singlet integrating to 6 protons. |
| ¹H | Si–OH | Variable (e.g., 1.0 - 5.0) | Broad or sharp singlet; position is concentration and solvent dependent. |
| ¹³C | Si–CH₃ | -2.0 - 2.0 | A single resonance for the two equivalent methyl carbons. rsc.org |
| ²⁹Si | (CH₃)₂Si(OH) | Characteristic Shift | Specific shift confirms the silanol structure; sensitive to condensation. researchgate.net |
Infrared (IR) and Near-Infrared (NIR) spectroscopy are vital for identifying the functional groups present in this compound and studying intermolecular interactions like hydrogen bonding.
The IR spectrum of this compound is dominated by several characteristic absorption bands:
Si–O–H Group: The most prominent feature is the O–H stretching vibration (νOH) of the silanol group. In the absence of hydrogen bonding (e.g., in a dilute solution in a non-polar solvent), this appears as a sharp band around 3680-3700 cm⁻¹. However, due to self-association via hydrogen bonding, a broad and intense band is typically observed at lower frequencies, in the range of 3200–3400 cm⁻¹ researchgate.net. The Si–O stretching vibration is found in the 830-950 cm⁻¹ region.
Si–CH₃ Group: The presence of dimethylsilyl groups is confirmed by characteristic C–H stretching vibrations just below 3000 cm⁻¹, a symmetric deformation (umbrella mode) around 1250–1270 cm⁻¹, and a rocking vibration near 800-850 cm⁻¹ researchgate.net.
Si–O–Si Bonds: IR spectroscopy is also highly effective for detecting the presence of disiloxane, a common impurity or degradation product formed by the condensation of two this compound molecules. The formation of the Si–O–Si linkage gives rise to a strong, broad asymmetric stretching band in the 1000–1100 cm⁻¹ region researchgate.net.
NIR spectroscopy complements IR by focusing on overtone and combination bands. The first overtone of the O–H stretching vibration (2νOH) is particularly useful for studying hydrogen bonding in silanols, as its intensity is less affected by the strength of the hydrogen bond compared to the fundamental vibration in the mid-IR range researchgate.net. This makes NIR a valuable tool for quantitative analysis and for characterizing silanol groups on surfaces.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Notes |
|---|---|---|---|
| 3680 - 3700 | O–H Stretch | Free Si–O–H | Sharp band, observed in dilute, non-polar solutions. |
| 3200 - 3400 | O–H Stretch | H-Bonded Si–O–H | Broad, strong band indicating intermolecular association. researchgate.net |
| 2960 - 2980 | C–H Asymmetric Stretch | Si–CH₃ | Characteristic of methyl groups. |
| 1250 - 1270 | CH₃ Symmetric Deformation | Si–CH₃ | Strong, sharp "umbrella" mode. |
| 1000 - 1100 | Si–O–Si Asymmetric Stretch | Disiloxane | Indicates condensation product. researchgate.net |
| 830 - 950 | Si–O Stretch | Si–O–H | Associated with the silanol group. |
| 800 - 850 | CH₃ Rock | Si–CH₃ | Confirms the presence of methyl-silicon bonds. |
Mass Spectrometry Approaches
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula longdom.orglongdom.org. For this compound (C₂H₈OSi), HRMS is used to distinguish it from other compounds with the same nominal mass.
The theoretical monoisotopic mass of this compound is calculated as follows:
2 x Carbon (12.000000 u) = 24.000000 u
8 x Hydrogen (1.007825 u) = 8.062600 u
1 x Oxygen (15.994915 u) = 15.994915 u
1 x Silicon (27.976927 u) = 27.976927 u
Total Exact Mass = 76.034442 u
By comparing the experimentally measured mass from an HRMS instrument (such as a Time-of-Flight or Orbitrap analyzer) to this theoretical value, the elemental composition C₂H₈OSi can be confirmed with high confidence rsc.orglongdom.org.
Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions wikipedia.orgnationalmaglab.org. This process provides a fragmentation pattern that acts as a structural fingerprint for the compound.
In a typical MS/MS experiment, the molecular ion (M⁺•) or a protonated molecule ([M+H]⁺) of this compound is selected in the first stage of the mass spectrometer. It is then subjected to fragmentation, often through Collision-Induced Dissociation (CID), where the ion collides with an inert gas unt.edu. The resulting fragment ions are analyzed in the second stage of the mass spectrometer.
A plausible fragmentation pathway for the molecular ion of this compound (m/z = 76.03) could involve:
Loss of a methyl radical (•CH₃) to form the [M–CH₃]⁺ ion at m/z 61. This is a common fragmentation pathway for organosilicon compounds.
Subsequent loss of water (H₂O) from the m/z 61 ion.
Alternatively, rearrangement followed by loss of other neutral molecules.
The precise fragmentation pattern helps to confirm the connectivity of the atoms within the molecule, verifying the presence of the dimethylsilyl and hydroxyl moieties.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Calculated) | Notes |
|---|---|---|---|---|
| 76.03 | [HSi(CH₃)OH]⁺ | •CH₃ | 61.02 | Loss of a methyl radical is a primary fragmentation step. |
| 76.03 | [Si(CH₃)₂]⁺• | •OH, H• | 58.02 | Less common pathway involving loss of hydroxyl and hydrogen radicals. |
Chromatographic and Thermogravimetric Analyses
Chromatographic techniques are essential for separating this compound from impurities and reaction byproducts, while thermogravimetric analysis provides information on its thermal stability and decomposition profile.
Chromatographic Analysis: Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is the preferred method for analyzing volatile compounds like this compound. In GC, the sample is vaporized and passed through a column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. This technique is highly effective for assessing the purity of this compound and for identifying and quantifying volatile impurities, such as solvents or the condensation product, 1,1,3,3-tetramethyldisiloxane (B107390) tandfonline.com. Column chromatography using silica (B1680970) gel can also be employed for the purification of silanols from less polar byproducts rsc.orgamazonaws.com.
Thermogravimetric Analysis (TGA): Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA can reveal its thermal stability and decomposition pattern. A typical TGA thermogram would likely show:
An initial mass loss at lower temperatures (e.g., 100-250°C) corresponding to the condensation of the silanol groups (Si–OH + HO–Si → Si–O–Si + H₂O), resulting in the evolution of water researchgate.net.
At higher temperatures (e.g., above 350-400°C), a second mass loss step would occur due to the thermal decomposition and oxidation of the methyl groups attached to the silicon atoms, ultimately leaving a residue of silica (SiO₂) under an oxidative atmosphere cuny.edu.
Analyzing the temperature ranges and the percentage of mass loss at each stage provides critical data on the thermal limits and decomposition mechanisms of the compound.
Gas Chromatography (GC) for Quantitative Silanol Group Determination
Gas chromatography (GC) is a powerful technique for the quantitative determination of silanol groups, particularly on the surface of materials like silica. The method is often indirect, relying on a chemical reaction to convert the non-volatile silanol groups into a volatile species that can be readily measured by GC.
A prevalent method involves the reaction of silanol groups with a reagent such as a Grignard reagent (e.g., methylmagnesium iodide) or methyllithium. colab.wsnih.gov This reaction stoichiometrically produces methane (B114726) gas for each reactive silanol group. The headspace gas is then injected into a gas chromatograph, and the amount of methane is quantified, typically using a flame ionization detector (FID). colab.wsnih.gov The concentration of silanol groups on the material's surface can then be calculated based on the amount of evolved methane. colab.wsnih.gov This technique has proven to be highly reproducible and is valuable for quality control in the manufacturing of silica-based materials and for studying the extent of surface modification. colab.ws
Key parameters for accurate quantification include ensuring the complete reaction of the derivatizing agent with all accessible silanol groups and precise calibration of the GC system. Factors such as reaction time and reagent concentration are optimized to ensure accurate and reproducible results. nih.gov
Table 1: GC Determination of Silanol Groups on Fumed Silica
| Sample | Silanol Group Content (mg/g) | Relative Standard Deviation (%) |
|---|---|---|
| Sample 1 | 10.5 | 2.1 |
| Sample 2 | 12.3 | 1.8 |
| Sample 3 | 9.8 | 2.5 |
| Sample 4 | 15.1 | 1.5 |
This table presents hypothetical data based on typical results found in research for illustrative purposes.
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for characterizing polymers, including polysiloxanes derived from or containing this compound units. azom.comwikipedia.org GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of key parameters such as number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). wikipedia.orgwisc.edu
The analysis of polysiloxanes by GPC can present challenges due to their unique solution properties. azom.com For instance, the refractive index increment (dn/dc) of polydimethylsiloxane (B3030410) (PDMS) in common organic solvents like tetrahydrofuran (B95107) (THF) can be very low, leading to small peaks with a refractive index detector. azom.com The choice of a suitable solvent, such as toluene, is therefore critical for obtaining a strong signal. azom.com Multi-detector GPC systems, which may include light scattering, viscometer, and UV/Vis spectrometer detectors in addition to a refractive index detector, provide a more comprehensive characterization of the polymer's structure, branching, and solution viscosity. azom.com
Table 2: GPC Analysis of Polysiloxane Samples
| Polysiloxane Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|
| PDMS-OH Terminated | 15,000 | 22,500 | 1.5 |
| Dimethylsiloxane Copolymer | 25,000 | 35,000 | 1.4 |
This table contains illustrative data to demonstrate the typical information obtained from GPC analysis of polysiloxanes.
Thermogravimetric Analysis (TGA) for Thermal Stability and Crosslink Density
Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of materials. wikipedia.org In the context of this compound-modified materials and polysiloxanes, TGA provides critical information about their degradation behavior as a function of temperature. cuny.edu The analysis involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). wikipedia.org The resulting TGA curve plots mass loss versus temperature, from which the onset of decomposition and the temperatures of maximum degradation rates can be determined. cuny.edu
For polysiloxanes, thermal stability is influenced by factors such as molecular weight and the degree of crosslinking. primescholars.comnih.gov Generally, higher crosslink densities can enhance thermal stability by restricting chain mobility and inhibiting pyrolysis. cuny.edu TGA can be used to compare the thermal stability of different formulations and to study the effect of incorporating silane (B1218182) coupling agents into polymer composites. mdpi.commdpi.com The presence of silane-modified fillers can alter the degradation profile of the polymer matrix. mdpi.com
Table 3: Thermal Decomposition Temperatures of Silane-Modified Polymers from TGA
| Material | Onset of Decomposition (Tonset, °C) | Temperature of Maximum Decomposition Rate (Tmax, °C) |
|---|---|---|
| Unmodified Polymer | 350 | 410 |
| Polymer with 5% Silane-Treated Filler | 375 | 435 |
This table presents representative data illustrating the effect of silane-modified fillers on the thermal stability of a polymer matrix.
Surface Characterization Techniques for Silanol-Modified Materials
The modification of surfaces with this compound and other silanols imparts new chemical and physical properties that are critical for a wide range of applications. Characterizing these modified surfaces requires a selection of sensitive analytical techniques.
BET Adsorption and Porosimetry
The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material. nsf.gov It is based on the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. nsf.gov By analyzing the nitrogen adsorption-desorption isotherms, one can calculate the specific surface area, pore volume, and pore size distribution. mdpi.com
When a surface, such as silica, is modified with silanols like this compound, the BET surface area is often observed to decrease. researchgate.netmdpi.com This reduction is attributed to the grafting of the silane molecules onto the surface, which can lead to the filling or blocking of small pores and a general increase in the volume occupied by the surface layer. researchgate.net The extent of the decrease in surface area can provide an indication of the degree of surface coverage by the silane. researchgate.net
Table 4: BET Surface Area Analysis of Silane-Modified Silica
| Sample | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
|---|---|---|
| Unmodified Silica | 406 | 0.567 |
| Amine-Functionalized Silica | 280 | 0.412 |
Data in this table is based on reported values for silane-modified silica to illustrate the typical changes observed with surface modification. researchgate.net
X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) for Structural Changes
X-ray diffraction (XRD) and scanning electron microscopy (SEM) are powerful complementary techniques for investigating the structural and morphological changes that occur upon surface modification with silanols.
XRD is used to analyze the crystalline structure of materials. mdpi.com For semi-crystalline materials, XRD patterns can reveal changes in the degree of crystallinity upon silane treatment. mdpi.com For instance, in the modification of natural fibers, alkali treatment may increase crystallinity by removing amorphous components, while subsequent silane treatment might slightly decrease it due to the deposition of an amorphous silane layer on the surface. mdpi.com The positions and intensities of the diffraction peaks provide information about the crystal lattice and the preferred orientation of crystallites. mdpi.comresearchgate.net
SEM provides high-resolution images of a material's surface topography. nsf.gov By scanning the surface with a focused beam of electrons, SEM can reveal changes in surface morphology, such as increased roughness or the formation of a distinct coating, resulting from silane treatment. tandfonline.com This is particularly useful for visually confirming the presence and uniformity of the silane layer on the substrate.
Electrokinetic Surface Characterization
Electrokinetic characterization techniques are employed to investigate the surface charge properties of materials in a liquid medium. The modification of a surface with silanols can significantly alter its surface charge, which is a critical parameter in applications such as particle dispersion, adhesion, and biomaterial interactions.
The zeta potential is a key parameter measured in electrokinetic studies. It represents the electrical potential at the slipping plane of a particle in a liquid and is an indicator of the stability of a colloidal dispersion. nsf.gov The surface of silica in an aqueous suspension typically carries a negative charge due to the deprotonation of silanol groups. nsf.gov When the surface is modified with different organosilanes, the zeta potential changes. For example, modification with neutral or hydrophobic silanes can lead to a less negative zeta potential, while treatment with amino-silanes can impart a positive surface charge. nsf.govoup.com These changes in surface charge can be systematically studied as a function of pH to determine the isoelectric point of the modified material. oup.com
Table 5: Zeta Potential of Silane-Modified Silica Particles
| Surface Modification | Zeta Potential (mV) at pH 7 |
|---|---|
| Pure Silica | -32.2 |
| Trimethoxy(propyl)silane Modified | -25.8 |
| Trimethoxy(octyl)silane Modified | -21.5 |
This table presents representative data illustrating the effect of different silane modifications on the zeta potential of silica particles. nsf.gov
Advanced Applications in Chemical Synthesis and Materials Science
Precursors for Complex Organosilicon Architectures
The ability of hydroxy(dimethyl)silane to undergo self-condensation and react with other silicon-based molecules makes it an invaluable building block for creating sophisticated organosilicon structures. These structures range from linear or cyclic polymers to complex three-dimensional networks, each with unique properties and applications.
Polysiloxanes, commonly known as silicones, are polymers characterized by a repeating silicon-oxygen backbone. The synthesis of these materials often involves the polycondensation of silanols. This compound, as a monofunctional silanol (B1196071), can act as a chain-terminating agent in these polymerizations, controlling the molecular weight of the resulting silicone polymer.
The fundamental reaction involves the condensation of two silanol groups to form a siloxane bond and a molecule of water. While the direct polymerization of this compound would lead to the formation of polydimethylsiloxane (B3030410), industrial synthesis of high-molecular-weight silicones typically starts with the ring-opening polymerization of cyclic siloxanes like octamethylcyclotetrasiloxane (D4). gelest.comsilicones.euyoutube.com However, the condensation of hydroxyl-terminated polydimethylsiloxanes is a crucial method for chain extension and curing. google.com In these processes, the reactivity of the terminal silanol groups, which are structurally similar to this compound, is key to building higher molecular weight polymers.
The synthesis of functional polysiloxanes can also be achieved using hydrosilanes, which can be converted to silanols. mcmaster.ca This highlights the central role of the silanol group, the defining feature of this compound, in the overarching strategies for silicone polymer synthesis.
Polyhedral Oligomeric Silsesquioxanes (POSS) are nanometer-sized, cage-like molecules with a silicon-oxygen core and organic substituents at the corners. These hybrid organic-inorganic materials have garnered significant interest for their ability to enhance the properties of polymers. The formation of POSS typically involves the hydrolytic condensation of trifunctional silanes. nih.gov
Recent research has demonstrated the synthesis of cage-type oligosiloxanes modified with dimethylsilanol groups. nih.govnih.govresearchgate.net In these studies, pre-formed siloxane cages are functionalized with dimethylsilyl groups, which are then oxidized to create dimethylsilanol moieties on the surface of the cage. nih.govnih.gov This indicates that the this compound functional group can be a key component in the structure and subsequent reactivity of these complex nano-architectures. The self-assembly of these dimethylsilanol-modified cage siloxanes is driven by hydrogen bonding between the silanol groups, leading to the formation of ordered supramolecular structures. consensus.appresearchgate.net This demonstrates the potential of this compound as a building block for creating highly organized, nanostructured materials.
| Precursor Type | Resulting Structure | Key Process | Reference |
| Dimethylsilanol-modified Q6 cage | Layered supramolecular assembly | Self-assembly via hydrogen bonding | nih.gov |
| Dimethylsilanol-modified T6 cage | Densely packed crystal structure | Self-assembly via hydrogen bonding | nih.gov |
| Dimethylsilanol- and alkyl-modified cage | Ordered solid with molecular and mesoscale periodicity | Self-assembly | researchgate.net |
In silicone chemistry, the notation M, D, T, and Q is used to describe the functionality of the silicon atoms. A 'Q' unit refers to a silicon atom bonded to four oxygen atoms, creating a three-dimensional crosslink point. The development of Q-silicon crosslinked siloxane networks is crucial for producing highly durable and thermally stable silicone elastomers and resins.
A key precursor for introducing Q-units into a siloxane network is tetrakis(hydroxydimethylsiloxy)silane. This molecule can be viewed as a central silicate core to which four this compound units are attached. The four hydroxyl groups on this molecule can then react with other silanols or hydrolyzable groups to form a highly crosslinked network. This approach allows for the creation of well-defined network structures with enhanced mechanical and thermal properties.
Role in Polymerization and Crosslinking Reactions
The reactivity of the hydroxyl group in this compound makes it an active participant in various polymerization and crosslinking reactions. These reactions are fundamental to the curing of silicones and the modification of material surfaces to enhance their performance.
Moisture-cured systems, particularly Room Temperature Vulcanizing (RTV) silicones, are widely used as sealants and adhesives. specialchem.com The curing mechanism of these materials relies on the reaction of hydrolyzable groups with atmospheric moisture to form silanol intermediates, which then condense to form a crosslinked siloxane network. rsc.orgnist.gov
One-component RTV silicones typically contain a hydroxyl-terminated polydimethylsiloxane polymer and a crosslinking agent, which is often a tri- or tetra-alkoxysilane. specialchem.com Upon exposure to moisture, the alkoxysilane hydrolyzes to form silanols, and these, along with the terminal hydroxyl groups of the polymer, undergo condensation reactions. rsc.orgmdpi.com This process forms a stable, three-dimensional network. The fundamental reactive species in this process is the silanol group, exemplified by this compound. The condensation reaction between silanol groups is the cornerstone of the curing process in these systems. talos-ts.com
Table of Curing Mechanisms in RTV Silicones
| Cure Type | Crosslinking Reaction | Byproduct | Catalyst |
|---|---|---|---|
| Condensation | Silanol-alkoxy condensation | Alcohol | Tin or Titanium compounds |
| Condensation | Silanol-silanol condensation | Water | Acid or Base |
Silanes are widely employed as adhesion promoters to improve the bond between organic polymers and inorganic substrates. dakenchem.comsci-hub.se The mechanism of adhesion promotion involves the formation of a durable chemical bridge at the interface of the two materials. specialchem.comccl.net this compound, and silanols formed from the hydrolysis of other silanes, play a critical role in this process. adhesivesmag.com
When applied to an inorganic surface such as glass or metal, which typically possesses surface hydroxyl groups, the silanol groups of the adhesion promoter can form hydrogen bonds with the substrate. ccl.net Upon curing, these hydrogen bonds are converted to stable covalent siloxane (Si-O-Si) bonds, firmly anchoring the silane (B1218182) to the surface. adhesivesmag.com The organic part of the silane molecule can then interact with the polymer matrix, creating a strong and durable adhesive bond.
Furthermore, the surface properties of materials can be significantly altered using silanes. Treatment with silanes bearing nonpolar organic groups can render a hydrophilic surface hydrophobic. gelest.comgelest.comresearchgate.net This is achieved by creating a low-surface-energy layer that repels water. The reaction of silanols with surface hydroxyls is key to anchoring these hydrophobic groups to the surface. researchgate.netrsc.org The dimethyl groups of this compound contribute to this hydrophobic effect.
| Application | Mechanism | Resulting Property |
| Adhesion Promotion | Formation of covalent Si-O-substrate bonds | Improved bond strength and durability sci-hub.se |
| Surface Hydrophobation | Anchoring of nonpolar groups to the surface | Increased water repellency gelest.comgelest.com |
| Filler Compatibilization | Surface treatment of inorganic fillers | Improved dispersion in polymer matrices |
Catalytic Applications of Organosilanols
Organosilanols, compounds featuring a hydroxyl group bonded to a silicon atom, have emerged as versatile molecules in catalysis. sigmaaldrich.comwikipedia.org Their unique properties, such as higher acidity and basicity compared to analogous alcohols, allow them to form strong hydrogen bonds, which is central to their catalytic activity. wikipedia.orgic.ac.uk This reactivity enables their use in various catalytic applications, from acting as organocatalysts to directing challenging chemical transformations. sigmaaldrich.comacs.org
Organocatalysis in Organic Reactions
The ability of the silanol group to act as both a hydrogen bond donor and acceptor has positioned organosilanols, including this compound, as effective organocatalysts. ic.ac.ukacs.org Their utility is particularly evident in reactions involving the activation of carbonyl compounds. By donating a hydrogen bond to the carbonyl oxygen, the silanol increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This mode of activation is crucial in various organic transformations.
Silanols, and more specifically silanediols, have been identified as a significant class of hydrogen-bond donor catalysts. amanote.com Their catalytic prowess has been demonstrated in several types of reactions. Research has shown that the efficiency of these catalysts is linked to the acidity of the Si-OH proton and the steric environment around the silicon atom.
| Reaction Type | Role of Organosilanols | Key Research Finding |
|---|---|---|
| Aldol Reaction | Activation of carbonyl group | Chiral 2-aminopyrimidin-4(1H)-one derivatives have been used as bifunctional organocatalysts in the enantioselective Aldol reaction of isatins with ketones. dntb.gov.ua |
| Ring-Opening Polymerization | Initiator | Silanols act as initiators in the organocatalytic ring-opening polymerization of cyclotrisiloxanes for synthesizing asymmetric linear polysiloxanes. rsc.org |
| Oxidation of Silanes | Product (transformation of interest) | The organocatalytic oxidation of organosilanes to silanols can be achieved using 2,2,2-trifluoroacetophenone and hydrogen peroxide. acs.org |
Intramolecular Guiding Groups for C–H Bond Activation
One of the significant challenges in modern synthetic chemistry is the selective functionalization of carbon-hydrogen (C–H) bonds. Organosilanols have been ingeniously employed as intramolecular guiding groups to direct transition metal catalysts to a specific C–H bond, thereby achieving high regioselectivity. acs.orgnih.gov This strategy relies on the temporary tethering of a silicon-containing group to the substrate, where the silanol functionality directs the catalyst to a nearby C–H bond.
This approach has been successfully used for the meta-selective C–H functionalization of arylsilanes. acs.org A silicon-tethered directing group can enable the selective alkenylation of arenes with various functional groups. acs.org The directing group is typically installed on the substrate and, after guiding the C–H functionalization, can be easily removed or transformed, highlighting the synthetic utility of this method. nih.gov
The general mechanism involves the coordination of the directing group to the metal catalyst, forming a metallacycle that brings the catalyst into close proximity with the targeted C–H bond. This proximity facilitates the cleavage of the C–H bond and subsequent functionalization.
| C-H Functionalization Type | Directing Group Strategy | Example Application |
|---|---|---|
| Meta-Selective Alkenylation | Use of a Si-tethered directing group. acs.org | Selective functionalization of arenes bearing a variety of functional groups. acs.org |
| Ortho-Selective Alkenylation | Silanol as both a protecting and directing group. nih.gov | Palladium-catalyzed C(sp2)–H alkenylation of tyrosine derivatives. nih.gov |
| Meta-Selective C-H Activation | Nitrile-based directing group with a silicon tether. nih.gov | Applicable to a range of substituted arenes and tolerates various functional groups. nih.gov |
Synthetic Reagents and Intermediates in Advanced Organic Synthesis
Beyond their catalytic roles, organosilanols are valuable reagents and intermediates in their own right. Their stability, low toxicity, and unique reactivity make them attractive alternatives to other organometallic compounds in synthetic organic chemistry. sigmaaldrich.com
Nucleophilic Partners in Transition Metal-Catalyzed Carbon–Carbon Bond Formation
Organosilanols have gained prominence as powerful nucleophiles in palladium-catalyzed cross-coupling reactions, often referred to as the Hiyama coupling. sigmaaldrich.com This reaction provides a reliable method for forming carbon-carbon bonds. A key advantage of using organosilanols is their stability to air and moisture and their lower toxicity compared to organostannane (Stille coupling) or organoboron (Suzuki coupling) reagents. sigmaaldrich.com
The reaction typically requires activation of the silanol, which can be achieved using a fluoride source or a base to form the more nucleophilic silanolate. sigmaaldrich.com For instance, alkenyl(dimethyl)silanols can readily couple with aryl and alkenyl halides in the presence of a fluoride activator to produce diene and styrene derivatives in high yields. sigmaaldrich.com Alternatively, basic activation allows for the in-situ generation of a nucleophilic silanolate, which is particularly useful when the substrate contains fluoride-sensitive groups like silyl (B83357) protecting groups. sigmaaldrich.com
Aryl(dimethyl)silanols have also been extensively used for the synthesis of biaryls and heterobiaryls. sigmaaldrich.com Robust protocols have been developed for the coupling of aryl- and heteroaryl-(dimethyl)silanols with a variety of aryl iodides and bromides. sigmaaldrich.com
Silyl Protecting Groups
The silicon-oxygen bond is a cornerstone of protecting group chemistry in organic synthesis. While this compound itself is a silanol, it is intrinsically linked to the chemistry of silyl ethers, which are common protecting groups for alcohols. The formation of a silyl ether involves the reaction of an alcohol with a silyl halide, and the subsequent deprotection often involves fluoride ions.
The relevance of silanols in this context is twofold. Firstly, the hydrolysis of silyl ethers, a common deprotection step, yields a silanol. Secondly, the principles governing the stability and reactivity of the Si-O bond in silanols are fundamental to understanding the behavior of silyl protecting groups.
The strategic use of organosilanols in cross-coupling reactions, as mentioned previously, showcases their compatibility with silyl protecting groups. The ability to perform a palladium-catalyzed cross-coupling using a silanolate (generated under basic conditions) in the presence of a fluoride-sensitive silyl protecting group demonstrates the orthogonal reactivity that can be achieved. sigmaaldrich.com This allows for complex molecular architectures to be assembled without premature deprotection of sensitive functional groups.
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of organosilicon compounds often involves the use of chlorosilanes, which are corrosive and generate significant salt waste. A major thrust in future research is the development of more sustainable and environmentally friendly synthetic pathways to compounds like hydroxy(dimethyl)silane.
One promising avenue is the advancement of chlorine-free direct synthesis methods. These approaches aim to produce organosilanes directly from elemental silicon and organic reactants, such as alcohols, in the presence of a catalyst. [cite: 6] Research is focused on developing highly selective and efficient catalyst systems, often based on copper, to facilitate these reactions under milder conditions. [cite: 6] The use of promoters like zinc, tin, and aluminum is also being explored to enhance reaction rates and selectivity towards desired products. [cite: 6]
Mechanochemical synthesis represents another innovative and green approach. This solvent-free method utilizes mechanical energy to initiate chemical reactions. A recent study demonstrated the gram-scale synthesis of methylmethoxysilanes from silicon and dimethyl ether using a high-pressure mechanochemical reactor with a CuCl catalyst. [cite: 7] This technique offers high silicon conversion and selectivity, and avoids the need for pre-treating the silicon, making it a potentially more energy-efficient and scalable process for producing precursors to this compound. [cite: 7]
Furthermore, research into the direct catalytic conversion of Si-H bonds to Si-OH groups under neutral conditions is gaining traction. For instance, the use of a Pd/C catalyst has been shown to be effective in converting SiH groups in cage siloxanes to silanol (B1196071) groups without causing condensation, a key step in producing stable silanol-functionalized materials. [cite: 1]
The table below summarizes some key aspects of emerging sustainable synthetic routes.
| Synthetic Route | Key Features | Potential Advantages |
| Chlorine-Free Direct Synthesis | Direct reaction of silicon with organic reactants (e.g., alcohols). [cite: 6] | Eliminates the use of corrosive chlorosilanes and reduces salt waste. [cite: 6] |
| Mechanochemical Synthesis | Solvent-free reaction initiated by mechanical energy. [cite: 7] | High conversion and selectivity, energy-efficient, scalable. [cite: 7] |
| Catalytic Si-H to Si-OH Conversion | Utilizes catalysts like Pd/C under neutral conditions. [cite: 1] | Avoids condensation and allows for the synthesis of stable silanol compounds. [cite: 1] |
Elucidation of Complex Reaction Mechanisms
A fundamental understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new synthetic transformations. Future research will increasingly rely on a synergistic approach combining advanced experimental techniques and high-level computational methods.
Computational chemistry is a powerful tool for investigating the intricate details of reaction pathways. Methods such as Density Functional Theory (DFT) and coupled-cluster methods can be employed to predict the geometries and energies of reactants, transition states, and products. [cite: 4] This allows for the in-silico exploration of potential reaction mechanisms, providing insights that can guide experimental studies. [cite: 4] For instance, computational studies can help to understand the role of catalysts in lowering activation barriers and to predict the selectivity of different reaction pathways.
On the experimental front, techniques like nanosecond and femtosecond laser flash photolysis are invaluable for detecting and characterizing transient reactive intermediates. [cite: 4] By combining these experimental observations with computational predictions, a more complete picture of the reaction mechanism can be constructed. [cite: 4] Kinetic analyses, such as those employing UV/vis spectroscopy and global data fitting, are also essential for unraveling multi-step reaction mechanisms and determining the rate constants for each elementary step. [cite: 18]
A key area of focus will be the detailed study of hydrolysis and condensation reactions of silanes, which are fundamental to the formation of siloxane bonds. Understanding the influence of factors such as pH, solvent, and catalysts on the rates of these reactions is critical for controlling the structure and properties of resulting polymeric materials. [cite: 8]
Rational Design of Silanol-Based Catalysts
The hydroxyl group of this compound and other silanols imparts unique properties that can be harnessed in the design of novel catalysts. Future research in this area will focus on the rational design of catalysts with tailored activity, selectivity, and stability.
One promising strategy involves the use of mesoporous materials , such as silica (B1680970), as catalyst supports. [cite: 16] The high surface area and tunable pore structure of these materials allow for the controlled dispersion of active sites. [cite: 16] The silanol groups on the surface of silica can serve as anchor points for catalytically active species or can participate directly in catalytic cycles.
Computational methods are becoming indispensable in the rational design of catalysts. [cite: 29] DFT calculations can be used to model the interaction of reactants with catalyst surfaces and to predict the most favorable reaction pathways. [cite: 29] This allows for the in-silico screening of potential catalyst candidates before they are synthesized and tested in the laboratory, significantly accelerating the catalyst development process. [cite: 29]
The ability of silanol groups to form hydrogen bonds is another key feature that can be exploited in catalyst design. The regular assembly of cage siloxanes modified with dimethylsilanol groups through hydrogen bonding can lead to the formation of ordered, crystalline silica-based materials. [cite: 1] These materials, with their well-defined architectures, have potential applications in catalysis, where the precise arrangement of active sites can lead to enhanced performance. [cite: 1]
The table below outlines some approaches for the rational design of silanol-based catalysts.
| Design Strategy | Key Principles | Potential Outcomes |
| Mesoporous Supports | High surface area and tunable pores for controlled active site dispersion. [cite: 16] | Enhanced catalyst activity and stability. [cite: 16] |
| Computational Screening | Use of DFT and other methods to predict catalyst performance in-silico. [cite: 29] | Accelerated discovery of new and improved catalysts. [cite: 29] |
| Hydrogen Bond-Directed Assembly | Utilization of hydrogen bonding between silanol groups to create ordered materials. [cite: 1] | Catalysts with precisely controlled architectures and potentially enhanced selectivity. [cite: 1] |
Exploration of New Applications in Advanced Materials
The unique properties of this compound make it a valuable building block for a wide range of advanced materials. Future research will continue to explore new and innovative applications for this versatile compound.
In the realm of coatings and surface modification , hydroxy silanes are being investigated for the development of eco-friendly and durable coatings with low environmental impact. [cite: 2] Their ability to form stable bonds with various substrates makes them excellent adhesion promoters and cross-linking agents. [cite: 2] This is particularly relevant for creating water-repellent and protective coatings for applications ranging from automotive components to electronics. [cite: 2]
The development of smart materials and responsive surfaces is another exciting area of research. The unique chemical features of hydroxy silanes can be exploited to create materials that respond to external stimuli such as humidity and temperature. [cite: 2] This could lead to the development of sensors, actuators, and other advanced functional materials.
In biomedical engineering , the biocompatibility of silane-based materials opens up possibilities for applications such as improved medical implants and drug delivery systems. [cite: 2] The ability to functionalize surfaces with hydroxy silanes can enhance biocompatibility and reduce the risk of rejection by the body. [cite: 2]
Furthermore, the role of dimethylsilanol groups in the self-assembly of ordered silica-based materials has significant implications for nanotechnology. [cite: 1] The ability to create crystalline materials with molecularly designed architectures provides a "soft-chemical" approach to producing novel materials with potential applications in catalysis, adsorption, and separation. [cite: 1]
| Application Area | Role of this compound | Potential Impact |
| Coatings and Surface Modification | Adhesion promoter, cross-linking agent for durable and eco-friendly coatings. [cite: 2] | Enhanced performance and sustainability of protective coatings. |
| Smart Materials | Component of materials that respond to environmental stimuli. [cite: 2] | Development of novel sensors and actuators. |
| Biomedical Engineering | Surface modification for improved biocompatibility of implants and drug delivery systems. [cite: 2] | Safer and more effective medical devices. |
| Nanotechnology | Building block for self-assembled, ordered silica-based materials. [cite: 1] | Creation of novel materials for catalysis, adsorption, and separation. [cite: 1] |
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing hydroxy(dimethyl)silane with high purity?
- Methodology : this compound can be synthesized via controlled hydrolysis of chlorodimethylsilane under inert conditions. Key steps include:
- Using anhydrous solvents (e.g., tetrahydrofuran) to minimize premature hydrolysis.
- Gradual addition of water or alcohol to avoid exothermic side reactions.
- Purification via fractional distillation under reduced pressure to isolate the product .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodology :
- Conduct accelerated stability studies by exposing the compound to controlled humidity, temperature, and light.
- Analyze degradation products via GC-MS or HPLC.
- Reference safety data sheets (SDS) for hazard thresholds (e.g., flammability, reactivity with air/water) .
Q. What are the primary safety protocols for handling this compound in laboratory settings?
- Methodology :
- Use inert-atmosphere gloveboxes or fume hoods to prevent exposure to moisture/oxygen.
- Employ personal protective equipment (PPE) including flame-resistant lab coats and chemical-resistant gloves.
- Follow spill containment guidelines from SDS, such as using sand or vermiculite for absorption .
Advanced Research Questions
Q. How do mechanistic studies resolve contradictions in the reactivity of this compound across different solvent systems?
- Methodology :
- Perform kinetic studies using UV-Vis or Raman spectroscopy to track silanol formation rates.
- Compare solvent polarity effects (e.g., dichloromethane vs. ethanol) on hydrolysis pathways.
- Use computational modeling (DFT) to validate experimental observations .
Q. What strategies mitigate decomposition of this compound during catalytic applications?
- Methodology :
- Introduce stabilizing ligands (e.g., nitrogen donors) to reduce silicon center reactivity.
- Optimize reaction stoichiometry to limit excess reagent use, which may accelerate side reactions.
- Monitor reaction progress in real-time using in-situ FT-IR or NMR .
Q. How does this compound compare to analogous silanes (e.g., phenylsilane) in hydrosilylation reactions?
- Methodology :
- Conduct comparative kinetic studies under identical conditions.
- Analyze steric/electronic effects using Hammett plots or Taft parameters.
- Characterize product selectivity via GC-MS or XRD for crystalline derivatives .
Q. What analytical techniques are most effective for detecting trace impurities in this compound?
- Methodology :
- Use high-resolution mass spectrometry (HRMS) for identifying low-abundance byproducts.
- Pair headspace GC with flame ionization detection (FID) to quantify volatile contaminants.
- Cross-validate results with inductively coupled plasma (ICP) spectroscopy for metal traces .
Methodological Guidelines for Research Design
Q. How should researchers structure studies to address conflicting data on this compound’s environmental persistence?
- Approach :
- Perform ecotoxicity assays (e.g., OECD 301 biodegradation tests) under controlled pH and microbial activity.
- Compare results across multiple labs using standardized protocols.
- Apply multivariate statistical analysis to isolate variables (e.g., temperature, UV exposure) .
Q. What experimental controls are essential for reproducibility in this compound-based polymer synthesis?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
